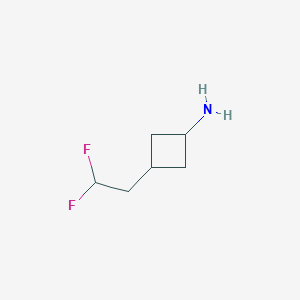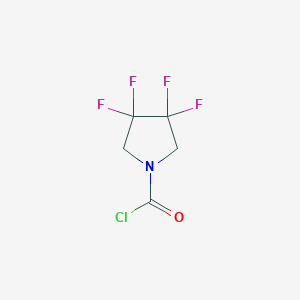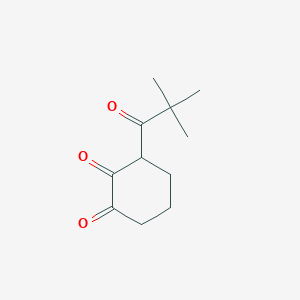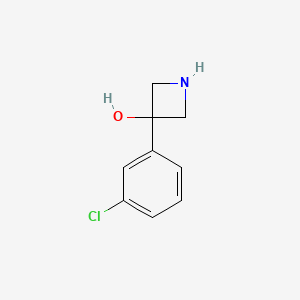
3-(2,2-Difluoroethyl)cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoroethyl)cyclobutan-1-amine is a fluorinated organic compound with the molecular formula C6H11F2N. This compound is characterized by the presence of a cyclobutane ring substituted with a 2,2-difluoroethyl group and an amine group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-amine typically involves the introduction of the difluoroethyl group onto a cyclobutanamine precursor. One common method involves the reaction of cyclobutanone with difluoroethylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the scalability of these methods ensures a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions
3-(2,2-Difluoroethyl)cyclobutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form cyclobutanamine derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclobutanamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products
The major products formed from these reactions include imines, amides, reduced cyclobutanamines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3-(2,2-Difluoroethyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and enhanced binding affinity.
Industry: The compound is used in the development of agrochemicals and specialty chemicals, where fluorination can improve the efficacy and selectivity of the products.
作用機序
The mechanism of action of 3-(2,2-Difluoroethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. Additionally, the fluorine atoms can increase the metabolic stability of the compound, making it more resistant to enzymatic degradation.
類似化合物との比較
Similar Compounds
- 3-(2,2-Difluoroethyl)cyclobutan-1-amine hydrochloride
- 2,2-Difluoroethylamine
- Cyclobutanamine derivatives
Uniqueness
Compared to other similar compounds, this compound is unique due to the presence of both a cyclobutane ring and a difluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H11F2N |
|---|---|
分子量 |
135.15 g/mol |
IUPAC名 |
3-(2,2-difluoroethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-4-1-5(9)2-4/h4-6H,1-3,9H2 |
InChIキー |
SOYLXDDSUJSORR-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1N)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)




![tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13072809.png)
![4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-amine](/img/structure/B13072823.png)

![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)


